molecular formula C13H19NO B15275295 N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline

N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline

Cat. No.: B15275295
M. Wt: 205.30 g/mol
InChI Key: RGOCIACEJKLEPG-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline is a substituted aniline derivative characterized by a cyclopropylethyl group attached to the nitrogen atom, alongside methoxy and methyl substituents on the aromatic ring. This compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in the preparation of structurally related anilines. For example, 4-Methoxy-2-methyl-N-(o-tolyl)aniline was synthesized using NaOtBu, Pd(dppf)Cl₂·CH₂Cl₂, and toluene under heating at 100°C for 4 hours . Similarly, N-(1-cyclopropylethyl)-4-methoxyaniline (a closely related analog) was obtained in 90% yield via reductive amination involving 1-cyclopropylethanone and p-anisidine, with spectral data (¹H-NMR: δ 0.21–0.31 ppm for cyclopropyl protons) confirming its structure .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline

InChI

InChI=1S/C13H19NO/c1-9-8-12(15-3)6-7-13(9)14-10(2)11-4-5-11/h6-8,10-11,14H,4-5H2,1-3H3

InChI Key

RGOCIACEJKLEPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(C)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a variety of methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Attachment of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with a precursor molecule.

    Formation of the Methylaniline Structure: This can be achieved through the reaction of aniline with methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyclopropyl group, potentially opening the ring to form linear or branched alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Linear or branched alkanes.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and activity. The methoxy and methylaniline groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxy-2-methyl-N-(o-tolyl)aniline (7)
  • Substituents : Methoxy, methyl, and o-tolyl (ortho-methylphenyl) groups.
  • Synthesis : Prepared via Buchwald-Hartwig coupling using 4-methoxy-2-methylaniline and 2-bromotoluene with a Pd catalyst .
N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c)
  • Substituents : Nitroso, chloro, and butyl groups.
  • Synthesis : Derived from selective aromatic nucleophilic substitution, achieving 75–85% yields .
  • Key Differences : The nitroso group enhances electrophilicity, making this compound more reactive in redox reactions compared to the methoxy-substituted target compound.
N-(cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline
  • Substituents : Cyclohexenyl and methyl groups.
  • Safety Profile: Limited toxicity data available; recommended for handling by trained professionals only .

Physicochemical and Spectral Properties

A comparative analysis of spectral data and yields is provided below:

Compound Name Substituents Synthesis Yield Key Spectral Data (¹H-NMR) Reference
N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline Cyclopropylethyl, methoxy, methyl 90% (analog) δ 0.21–0.31 (m, cyclopropyl), 3.72 (s, OCH₃)
4-Methoxy-2-methyl-N-(o-tolyl)aniline o-Tolyl, methoxy, methyl Not specified Consistent with literature (no δ values)
N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine Chloro, nitroso, butyl 75–85% HRMS confirmation (Δ < 2 ppm)

Research Findings and Gaps

  • Computational Insights : Density functional theory (DFT) studies () could elucidate electronic properties but remain unexplored for this compound.

Biological Activity

N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, interaction mechanisms, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N1O1, with a molecular weight of approximately 191.27 g/mol. The compound features a cyclopropyl group attached to an ethyl chain, along with methoxy and methyl substituents on the aromatic ring. This specific arrangement enhances its solubility and potential reactivity in biological systems.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving multi-step reactions that allow for the introduction of different functional groups. These reactions are crucial for modifying the compound to enhance its biological properties.

Understanding the mechanism of action is vital for assessing the therapeutic potential of this compound. Interaction studies focus on how the compound interacts with biological targets, which is essential for determining its efficacy and safety profiles.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(1-cyclopropylethyl)-3-fluoro-2-methylanilineContains a fluorine atom instead of methoxyPotentially different reactivity due to electronegative fluorine
N-(1-cyclopropylethyl)-2-methylanilineLacks the methoxy groupMay exhibit different biological activity compared to methoxylated compounds
5-chloro-N-(1-cyclopropylethyl)-2-methylanilineContains a chlorine substituentChlorine may influence reactivity and biological interactions

This table illustrates how the presence of different substituents can alter the biological activity and chemical properties of similar compounds.

Case Studies and Research Findings

While comprehensive case studies specifically targeting this compound are scarce, related research has provided insights into its potential applications. For instance, structural analogs have been investigated for their roles in cancer therapy, particularly in inhibiting pathways critical for tumor growth .

Moreover, compounds with similar structures have been tested in various animal models, demonstrating a range of effects from anxiolytic to antidepressant properties, suggesting that this compound may also possess neuroactive potentials worth exploring further .

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